molecular formula C13H12O2 B1199334 1,4-Naphthalenedione, 2,3,6-trimethyl- CAS No. 20490-42-0

1,4-Naphthalenedione, 2,3,6-trimethyl-

Cat. No. B1199334
CAS RN: 20490-42-0
M. Wt: 200.23 g/mol
InChI Key: LWWOWQZGAGVVEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves organometallic reactions and catalytic processes. For instance, Seyferth and Vick (1977) synthesized 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene by reacting 1,8-dilithionaphthalene with trimethylchlorosilane and trimethyltin chloride, highlighting the use of organometallic reagents in the synthesis of naphthalene derivatives (Seyferth & Vick, 1977).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives plays a crucial role in determining their reactivity and physical properties. Jiang and Wang (2009) developed an approach to prepare different 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives, demonstrating the importance of molecular structure in synthetic chemistry (Jiang & Wang, 2009).

Chemical Reactions and Properties

The reactivity of naphthalene derivatives is influenced by their structural framework. Hoefelmeyer, Solé, and Gabbaï (2004) investigated the reactivity of the dimesityl-1,8-naphthalenediylborate anion, revealing insights into the complex chemical behavior of naphthalene-based compounds (Hoefelmeyer, Solé, & Gabbaï, 2004).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of naphthalene derivatives, are critical for their practical applications. Tian et al. (2014) synthesized and characterized oligo(2,6-naphthalene)s, assessing their thermal stability and semiconducting properties, which are essential for materials science applications (Tian et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is crucial for the application of naphthalene derivatives in synthetic chemistry. Ma et al. (2017) developed a dual-catalyzed cascade reaction for the synthesis of substituted naphthalenes, showcasing the complex chemistry and potential applications of these compounds (Ma et al., 2017).

Scientific Research Applications

  • Gold(III)-Catalyzed Nucleophilic Addition : Jiang and Wang (2009) developed an efficient approach to prepare different 2-amino-1,4-naphthalenedione derivatives using Gold(III)-catalyzed 1,4-nucleophilic addition. This method allows for the regioselective preparation of these derivatives with a variety of amines, yielding products in moderate to good yields (Jiang & Wang, 2009).

  • Identification in Cigarette Smoke : Chamberlain and Stedman (1968) identified 2,3,6-Trimethyl-1,4-naphthoquinone in the nitromethane-soluble, neutral fraction of cigarette smoke condensate. This was the first report of the occurrence of quinones in tobacco smoke (Chamberlain & Stedman, 1968).

  • Synthesis of Enamine Derivatives : Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, including 2-(4-morpholinyl)-3-(3-methyl-2-butenyl)-1,4-naphthalenedione. These derivatives were evaluated for biological activities against Artemia salina, Aedes aegypti, and A549 human breast cells (Oliveira et al., 2002).

  • Photoreduction Studies : Scaiano, Wintgens, and Netto-Ferreira (1989) examined the photochemistry of 1,1,4,4-tetramethyl-1,4-dihydro-2,3-naphthalenedione. They found that its triplet state shows remarkable reactivity towards hydrogen abstraction, attributed to stabilization of the transition state due to intramolecular hydrogen bonding (Scaiano et al., 1989).

  • Synthesis of Platinum(II) Compounds : Khan et al. (2004) synthesized a series of platinum(II) compounds incorporating 1,4-bis(trimethylsilylethynyl)naphthalene. These compounds were characterized for their optical spectroscopic properties and showed potential for use in organometallic polymers (Khan et al., 2004).

Safety And Hazards

Specific safety and hazard information for “1,4-Naphthalenedione, 2,3,6-trimethyl-” is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for “1,4-Naphthalenedione, 2,3,6-trimethyl-” are not explicitly stated in the available data. However, given its reported antibacterial, antifungal, antitumor, and antiviral activities1, it may have potential applications in medical and pharmaceutical research.


Please note that this information is based on the available data and there might be more recent studies and data available. For a more comprehensive and up-to-date analysis, please refer to recent scientific literature and databases.


properties

IUPAC Name

2,3,6-trimethylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWOWQZGAGVVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174466
Record name 1,4-Naphthalenedione, 2,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 2,3,6-trimethyl-

CAS RN

20490-42-0
Record name 1,4-Naphthalenedione, 2,3,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020490420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trimethyl-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,6-TRIMETHYL-1,4-NAPHTHALENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9265K5XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MI Tleubayeva, RM Abdullabekova… - International Journal of …, 2022 - hindawi.com
Medicinal plants remain as an important resource in the fight against many diseases, especially in developing countries. Antioxidants are substances capable of delaying, retarding, and …
Number of citations: 5 www.hindawi.com
J Alejo - 2022 - search.proquest.com
Smoked cigarettes or cigarette butts are one of the most abundant litters found in the ocean today. According to the 2020 International Coastal Cleanup Report published by the Ocean …
Number of citations: 0 search.proquest.com
L Wu, W Liu, J Cao, Q Li, Y Huang, S Min - Analytical Methods, 2013 - pubs.rsc.org
The aroma components in tobacco were extracted by simultaneous distillation and extraction, and analyzed by gas chromatography/mass spectrometry. An automated mass spectral …
Number of citations: 24 pubs.rsc.org
L Wu, J Duan, Q Li, J Cao, W Liu, S Min - Acta Chimica Sinica, 2012 - sioc-journal.cn
The volatile components in tobacco leaves were extracted by simultaneous distillation and extraction (SDE), and analyzed by gas chromatography-mass spectrometry (GC-MS). The …
Number of citations: 3 sioc-journal.cn
SC Moldoveanu, FKS Charles - Contributions to Tobacco & Nicotine …, 2007 - sciendo.com
In this study, a comparison between the chemical composition of the particulate-phase of exhaled smoke and that of smoke generated with a smoking machine has been performed. For …
Number of citations: 53 sciendo.com
NM Naik, M Krishnaveni, M Mahadevswamy… - 2022 - researchsquare.com
This study aimed to screen the bioactive compounds from Prosopis juliflora leaf supercritical fluid extractand to assess its antimicrobial properties. Supercritical fluid CO 2 and Soxhlet …
Number of citations: 2 www.researchsquare.com
BB Azimkhanova, GO Ustenova, KO Sharipov… - International Journal of …, 2021 - hindawi.com
The genus Lepidium L. from Brassicaceae Burnett. family covers over 150 species with an almost cosmopolitan spread. In Kazakhstan, 21 species are described, of which four species …
Number of citations: 6 www.hindawi.com
吴丽君, 段佳, 李倩倩, 曹金莉, 刘玮, 闵顺耕 - 化学学报, 2012 - sioc-journal.cn
采用同时蒸馏萃取法提取烟叶中的挥发性成分, 利用气相色谱-质谱联用仪(GC-MS) 分离测定, 通过谱库检索和匹配度定性结合色谱保留指数方法鉴定烟叶中挥发性成分, 并引入离子阱二级质谱…
Number of citations: 4 sioc-journal.cn
A Hernández Ceja
Number of citations: 0

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